Gentisuric acid

Catalog No.
S581387
CAS No.
25351-24-0
M.F
C9H9NO5
M. Wt
211.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gentisuric acid

CAS Number

25351-24-0

Product Name

Gentisuric acid

IUPAC Name

2-[(2,5-dihydroxybenzoyl)amino]acetic acid

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C9H9NO5/c11-5-1-2-7(12)6(3-5)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14)

InChI Key

FBFATOOJCPDQOZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O

Synonyms

2,5-dihydroxyhippuric acid, gentisuric acid

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O

Biomarker for Aspirin Metabolism

Gentisuric acid is one of the primary metabolites formed in the body after ingesting aspirin (acetylsalicylic acid) []. This makes it a potential biomarker for monitoring aspirin intake and assessing its efficacy in various treatment regimens. Measuring gentisuric acid levels in urine or blood can provide insights into individual differences in aspirin metabolism, which can be helpful for tailoring treatment strategies and dosages [].

Anti-inflammatory Properties

Studies suggest that gentisuric acid might possess anti-inflammatory properties similar to its parent compound, salicylic acid []. However, the research in this area is limited and primarily based on in vitro (laboratory) studies. Further investigations are needed to evaluate the anti-inflammatory potential of gentisuric acid in vivo (living organisms) and determine its potential therapeutic applications.

Other Potential Applications

Preliminary research also suggests that gentisuric acid might have other potential applications, including:

  • Antioxidant activity: Studies indicate that gentisuric acid might exhibit some antioxidant properties []. However, further research is needed to understand its potential benefits and limitations in this area.
  • Antimicrobial activity: Some studies have shown that gentisuric acid might possess antibacterial and antifungal properties [, ]. However, similar to other potential applications, more research is required to confirm these findings and explore their practical implications.

Gentisuric acid, chemically known as 2-hydroxy-5-aminobenzoic acid, is a derivative of gentisic acid. It is primarily recognized as a metabolite of aspirin, formed through the conjugation of gentisic acid with amino acids. This compound is characterized by its unique structure, which includes a carboxylic acid group and an amine group, making it notable among other benzoic acid derivatives. Gentisuric acid is soluble in water and exhibits various biological activities, contributing to its significance in pharmacology and biochemistry .

Gentisic acid's mechanism of action is not fully understood, but research suggests it may play a role in various biological processes []. Some studies suggest it might have antioxidant properties []. However, more research is needed to elucidate its specific mechanisms.

  • Formation from Gentisic Acid: It is synthesized through the conjugation of gentisic acid with an amino acid via N-acyltransferase enzymes, particularly in the metabolic pathways involving aspirin .
  • Oxidation: Gentisuric acid can undergo oxidation reactions, leading to various products that may have biological implications. For example, it can be oxidized to form gentisamide through amidation reactions .
  • Reactivity with Enzymes: The compound interacts with specific enzymes such as α-amidating monooxygenase, which catalyzes its conversion into gentisamide, a process relevant for understanding its pharmacokinetics .

Gentisuric acid exhibits several biological activities:

  • Antioxidant Properties: It has been shown to act as an antioxidant, potentially preventing oxidative stress in biological systems. This property is particularly important in pharmaceutical formulations where oxidative degradation can compromise efficacy .
  • Inhibition of Tyrosinase: In vitro studies indicate that gentisuric acid can inhibit the enzyme tyrosinase, which is involved in melanin production. This inhibition suggests potential applications in skin whitening products and treatments for hyperpigmentation .
  • DNA Protection: Research indicates that gentisuric acid may prevent DNA damage induced by certain agents like Mitomycin C, highlighting its protective role at the cellular level .

Gentisuric acid can be synthesized through various methods:

  • From Gentisic Acid: The primary synthesis route involves the conjugation of gentisic acid with amino acids using N-acyltransferase enzymes. This process is crucial in the metabolic breakdown of aspirin .
  • Kolbe–Schmitt Reaction: Another method involves the carboxylation of hydroquinone to produce gentisic acid, which can subsequently be converted into gentisuric acid through metabolic pathways .
  • Oxidation of Salicylic Acid: Gentisuric acid can also be synthesized from salicylic acid via oxidation processes involving persulfate reagents .

Gentisuric acid has several applications:

  • Pharmaceuticals: Due to its antioxidant properties, it is used as an excipient in pharmaceutical formulations to enhance stability and efficacy .
  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: In laboratory settings, it serves as a matrix for analyzing peptides and other biomolecules .
  • Cosmetics: Its ability to inhibit tyrosinase makes it a candidate for use in skin care products aimed at reducing pigmentation .

Research on the interactions of gentisuric acid focuses on its metabolic pathways and enzymatic reactions:

  • Metabolic Pathways: Studies have shown that gentisuric acid is a substrate for various enzymes involved in drug metabolism, including cytochrome P450 enzymes. These interactions are critical for understanding its pharmacokinetics and potential drug-drug interactions .
  • Conjugation Reactions: The compound's ability to undergo conjugation with amino acids highlights its role in detoxification processes within the body, which may influence therapeutic outcomes when used alongside other medications .

Gentisuric acid shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Properties
Salicylic AcidHydroxy group on benzeneAnti-inflammatory properties
Gentisic AcidTwo hydroxyl groups on benzeneAntioxidant activity
Salicyluric AcidHydroxy group and amineMajor metabolite of salicylic acid

Uniqueness of Gentisuric Acid:
Gentisuric acid is unique due to its dual functionality as both a metabolite of aspirin and a compound that exhibits significant biological activities such as antioxidant effects and enzyme inhibition. Its synthesis from gentisic acid also distinguishes it from other similar compounds that may not share this metabolic pathway.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

25351-24-0

Wikipedia

Gentisuric acid

Dates

Modify: 2023-08-15

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